molecular formula C11H12BrN3O B1382691 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416713-93-3

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1382691
CAS No.: 1416713-93-3
M. Wt: 282.14 g/mol
InChI Key: OWDRMFCIMZIXOH-UHFFFAOYSA-N
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Description

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with a bromine atom at position 3 and a tetrahydropyran (THP) protecting group at position 1. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or bioactive molecules requiring halogenated pyrazole scaffolds. Its molecular formula is C₁₁H₁₂BrN₃O, with an average mass of 282.14 g/mol .

Properties

IUPAC Name

3-bromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-11-10-8(4-3-6-13-10)15(14-11)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDRMFCIMZIXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=N2)Br)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176447
Record name 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-93-3
Record name 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416713-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[4,3-b]pyridine core This can be achieved through a cyclization reaction involving hydrazine and a suitable β-keto ester or β-diketone

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromates, bromides, and other oxidized derivatives.

  • Reduction Products: Derivatives lacking the bromine atom.

  • Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable for creating new products with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variations

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
  • Molecular Formula : C₁₁H₁₂BrN₃O
  • Key Difference : Bromine at position 6 instead of 3.
  • Impact : Positional isomerism alters reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), as the halogen’s position determines the site of bond formation. The 6-bromo derivative may exhibit steric hindrance differences compared to the 3-bromo analog .
3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
  • Molecular Formula : C₁₂H₁₄BrN₃O₂
  • Key Difference : Methoxy (-OCH₃) group at position 6.
  • The molar mass (312.16 g/mol) is higher due to the additional oxygen and methyl group .
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo[4,3-b]pyridine
  • Molecular Formula : C₁₁H₁₁BrIN₃O (estimated)
  • Key Difference : Bromine at position 7 and iodine at position 3.
  • Impact : Iodine’s larger atomic radius increases steric bulk and polarizability, making this compound more reactive in metal-catalyzed couplings. However, iodine’s lower stability under harsh conditions may limit its utility compared to bromine .

Halogen Substitution and Heterocyclic Core Variations

6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
  • Molecular Formula : C₁₁H₁₁ClIN₃O
  • Key Differences : Chlorine at position 6 and iodine at position 3.
  • Impact : Chlorine’s lower electronegativity compared to bromine reduces reactivity in cross-coupling reactions. The dual halogen substitution allows orthogonal functionalization but complicates regioselective modifications .
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
  • Molecular Formula : C₁₁H₁₁BrClN₃O
  • Key Difference : Pyrazolo[4,3-c ]pyridine core (vs. [4,3-b ]).
  • This structural variation may reduce similarity in pharmacological activity .
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
  • Molecular Formula : C₁₁H₁₂BrN₃O
  • Key Difference : Bromine at position 4 and pyrazolo[3,4-b ]pyridine core.
  • Impact : The shifted core structure alters the spatial arrangement of substituents, influencing binding affinity in enzyme inhibition assays. For example, kinase inhibitors often require precise positioning of halogen atoms for target engagement .

Multi-Halogenated Derivatives

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
  • Molecular Formula : C₁₁H₁₁BrIN₃O
  • Key Differences : Bromine at position 5, iodine at position 3, and pyrazolo[3,4-c ]pyridine core.
  • Impact : The combination of halogens and core structure creates a highly functionalized scaffold for diversifying chemical libraries. However, synthetic complexity increases due to competing reaction pathways .

Biological Activity

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1416713-93-3
  • Molecular Formula : C11H12BrN3O
  • Molecular Weight : 282.14 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in signal transduction pathways. These interactions can lead to:

  • Conformational Changes : The compound may induce conformational changes in target proteins, affecting their functional states.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes such as proliferation and apoptosis .

Anticancer Potential

Research indicates that pyrazolo[4,3-b]pyridine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can:

  • Induce apoptosis in cancer cell lines.
  • Inhibit tumor growth by targeting specific signaling pathways associated with cancer progression .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural similarity to other bioactive compounds allows it to interact with microbial enzymes or receptors, potentially disrupting their function.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[4,3-b]pyridine derivatives, including this compound. The results indicated that this compound exhibited:

CompoundIC50 (µM)Cell Line
3-Bromo-Pyrazolo5.5MCF7 (Breast Cancer)
Control10.0MCF7 (Breast Cancer)

The lower IC50 value indicates higher potency against the breast cancer cell line compared to the control .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific kinases involved in cellular signaling. The findings revealed that:

Enzyme TargetInhibition (%) at 10 µM
EGFR75%
VEGFR60%

This suggests a potential role for the compound in targeting pathways critical for tumor angiogenesis and growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

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